molecular formula C26H38ClNO4 B5024627 2-(4-Benzyl-2,2-dimethyloxan-4-yl)-3-[(3,4-dimethoxyphenyl)methylamino]propan-1-ol;hydrochloride

2-(4-Benzyl-2,2-dimethyloxan-4-yl)-3-[(3,4-dimethoxyphenyl)methylamino]propan-1-ol;hydrochloride

Cat. No.: B5024627
M. Wt: 464.0 g/mol
InChI Key: TYZIJNIYMJKZFY-UHFFFAOYSA-N
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Description

2-(4-Benzyl-2,2-dimethyloxan-4-yl)-3-[(3,4-dimethoxyphenyl)methylamino]propan-1-ol;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzyl group, a dimethyloxan ring, and a dimethoxyphenyl group. The hydrochloride form indicates that it is a salt, which can enhance its solubility and stability in aqueous solutions.

Properties

IUPAC Name

2-(4-benzyl-2,2-dimethyloxan-4-yl)-3-[(3,4-dimethoxyphenyl)methylamino]propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO4.ClH/c1-25(2)19-26(12-13-31-25,15-20-8-6-5-7-9-20)22(18-28)17-27-16-21-10-11-23(29-3)24(14-21)30-4;/h5-11,14,22,27-28H,12-13,15-19H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZIJNIYMJKZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)(CC2=CC=CC=C2)C(CNCC3=CC(=C(C=C3)OC)OC)CO)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyl-2,2-dimethyloxan-4-yl)-3-[(3,4-dimethoxyphenyl)methylamino]propan-1-ol;hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Dimethyloxan Ring: This step involves the cyclization of a suitable precursor to form the 2,2-dimethyloxan ring.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Attachment of the Dimethoxyphenyl Group: This step involves the reaction of the intermediate with a dimethoxyphenyl derivative.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzyl-2,2-dimethyloxan-4-yl)-3-[(3,4-dimethoxyphenyl)methylamino]propan-1-ol;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Benzyl-2,2-dimethyloxan-4-yl)-3-[(3,4-dimethoxyphenyl)methylamino]propan-1-ol;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Benzyl-2,2-dimethyloxan-4-yl)-3-[(3,4-dimethoxyphenyl)methylamino]propan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((4-(diethylamino)benzyl)amino)acetate: A compound with a similar benzyl group and amine functionality.

    2-(4-Benzyl-2,2-dimethyloxan-4-yl)-3-aminopropan-1-ol: A compound with a similar oxan ring and benzyl group.

Uniqueness

2-(4-Benzyl-2,2-dimethyloxan-4-yl)-3-[(3,4-dimethoxyphenyl)methylamino]propan-1-ol;hydrochloride is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

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